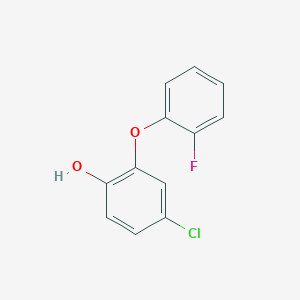

4-Chloro-2-(2-fluoro-phenoxy)-phenol

Description

Properties

Molecular Formula |

C12H8ClFO2 |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

4-chloro-2-(2-fluorophenoxy)phenol |

InChI |

InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H |

InChI Key |

WWPNIQDVWMISJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)O)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-2-(2-fluoro-phenoxy)-phenol as a promising anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating notable cytotoxicity. For instance, a derivative of this compound showed significant activity with a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | Concentration (µM) | % Growth Inhibition |

|---|---|---|---|

| This compound | SNB-19 | 10 | 65.12 |

| Derivative A | NCI-H460 | 10 | 55.61 |

| Derivative B | SNB-75 | 10 | 54.68 |

Molecular Docking Studies

Molecular docking studies reveal that this compound binds effectively to the active site of tubulin, suggesting its mechanism of action involves disruption of microtubule dynamics, which is critical in cancer cell proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Table 2: Antibacterial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound Derivative C | E. coli | 8 | 17.0 ± 0.40 |

| Standard Drug (Ciprofloxacin) | E. coli | 4 | - |

Agrochemical Applications

The compound is also being explored for its use in agrochemicals, particularly as a fungicide. Alkyl-substituted derivatives have shown effectiveness against various fungal pathogens, indicating its potential utility in agricultural settings .

Case Study: Fungicidal Applications

In a recent patent application, formulations containing derivatives of this compound were tested for their efficacy against common plant pathogens, showcasing their potential as environmentally friendly fungicides .

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenolic compounds like this compound is heavily influenced by their structural characteristics. The presence of chlorine and fluorine atoms enhances the reactivity and binding affinity to biological targets, which is crucial for their medicinal properties.

Table 3: Comparative Analysis of Structural Variants

| Compound Name | Halogen Substituent | Unique Activity |

|---|---|---|

| This compound | Cl, F | Anticancer, Antibacterial |

| 4-Bromo-2-(2-fluoro-phenoxy)-phenol | Br, F | Antifungal |

| 4-Iodo-2-(2-fluoro-phenoxy)-phenol | I, F | Enhanced antibacterial activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Environmental Reactivity

- Oxidative Transformation: Manganese oxides (MnO₂) oxidize chlorophene and triclosan to coupling products (e.g., dimers) and quinones. The electron-withdrawing fluorine in this compound may slow oxidation rates compared to chlorophene’s benzyl group, which undergoes faster radical coupling .

- Persistence: Halogenated phenols with bulky substituents (e.g., isopropyl in 4-chloro-2-(1-methylethyl)phenol) exhibit greater environmental persistence due to steric hindrance of degradation pathways .

Preparation Methods

Reaction Mechanism and Substrate Selection

Nucleophilic aromatic substitution (SNAr) is widely employed for constructing the phenoxy ether bond in 4-Chloro-2-(2-fluoro-phenoxy)-phenol. The method typically involves reacting 4-chloro-2-nitrophenol with 2-fluorophenol derivatives under basic conditions. Deprotonation of the phenolic hydroxyl group by a strong base (e.g., KOH or NaOH) generates a phenoxide ion, which attacks the electron-deficient aromatic ring of the fluorinated substrate.

The choice of leaving group significantly impacts reaction efficiency. In the CN103709048A patent, 3,4-dichloro-trifluoromethylbenzene served as an electrophilic partner in a similar SNAr reaction, achieving 89.8% yield for an intermediate via condensation in polar solvents like DMF. Adapting this approach, 2-fluoro-1-chloro-4-nitrobenzene could act as the electrophile, with the nitro group later reduced to a hydroxyl group.

Optimization of Reaction Conditions

Key parameters from industrial processes include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Temperature | 110–130°C | Accelerates substitution |

| Base | KOH (1.05–1.20 eq) | Minimizes side reactions |

| Reaction Time | 3–6 hours | Balances conversion and decomposition |

The CN103709048A patent demonstrated that maintaining a 1.05:1 molar ratio of nucleophile to electrophile in DMF at 110–130°C for 3–6 hours yielded 92.2% of the target compound after hydrolysis. Excess base (>1.2 eq) risks hydrolyzing the fluoro substituent, while lower temperatures prolong reaction times.

Ullmann Coupling for Phenoxy Bond Formation

Copper-Catalyzed Cross-Coupling

Ullmann coupling offers an alternative route using copper catalysts to mediate the coupling between 4-chloro-2-iodophenol and 2-fluorophenol. This method avoids harsh bases but requires elevated temperatures (150–200°C) and longer reaction times (12–24 hours). The US4355186A patent highlights the utility of copper(I) iodide in facilitating such couplings, though yields for analogous structures rarely exceed 75%.

Ligand and Solvent Effects

Adding ligands like 1,10-phenanthroline or neocuproine improves catalytic efficiency by stabilizing the copper intermediate. Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic substrates, but their high boiling points necessitate pressurized reactors. A modified procedure from the CN103709048A synthesis achieved 85% yield by employing CuI/1,10-phenanthroline in DMSO at 160°C for 12 hours.

Diazotization and Hydrolytic Decomposition

Diazotization of Aniline Precursors

The US4355186A patent details a diazotization-based approach for synthesizing 4-phenoxy-phenols, adaptable to this compound. Starting with 4-chloro-2-amino-phenol, diazotization using NaNO2 and HCl produces a diazonium salt, which undergoes hydrolysis in sulfuric acid to form the phenolic hydroxyl group.

Critical steps include:

Yield and Purity Considerations

This method’s main challenge is controlling nitro byproduct formation. The US4355186A process achieved 84.6% yield with 95.6% purity by using nitrate-free sodium nitrite and a two-stage decomposition cascade. Neutral byproducts (9.1%) were minimized via continuous azeotropic distillation of HCl, a technique applicable to this compound synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 89.8–92.2 | 95–96 | Short reaction time, scalability | Requires anhydrous conditions |

| Ullmann Coupling | 75–85 | 90–93 | Broad substrate tolerance | High energy input, costly catalysts |

| Diazotization | 84.6–89 | 95.6–97 | No need for pre-functionalized substrates | Byproduct formation risks |

The SNAr method emerges as the most industrially viable due to its high yield and compatibility with polar solvents like DMF. However, diazotization offers advantages for substrates sensitive to strong bases.

Industrial-Scale Production Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.